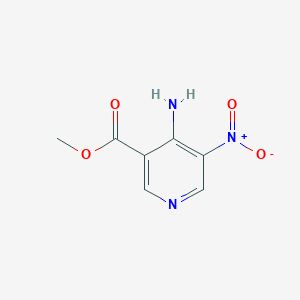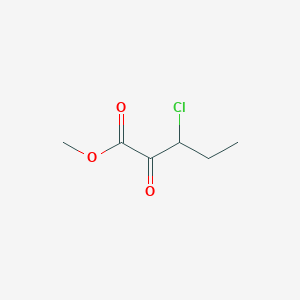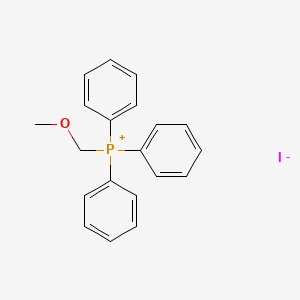![molecular formula C26H16N2O4 B13658248 5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde: is a complex organic compound that features a bipyridine core substituted with isophthalaldehyde groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of aldehyde groups makes it a versatile building block for the synthesis of more complex molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde typically involves the functionalization of a bipyridine core. One common method is the reaction of 5,5’-dibromo-2,2’-bipyridine with isophthalaldehyde under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: These methods often involve metal-catalyzed coupling reactions, which can be efficiently conducted on a multigram scale from inexpensive starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The bipyridine core can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium-catalyzed coupling reactions, such as the Stille coupling, are frequently employed.
Major Products:
Oxidation: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalic acid.
Reduction: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthal alcohol.
Substitution: Various substituted bipyridine derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis, materials science, and molecular electronics .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents due to their ability to interact with metal ions in biological systems .
Mecanismo De Acción
The mechanism by which 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core provides two nitrogen atoms that can chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the metal ion and the specific application .
Comparación Con Compuestos Similares
5,5’-Dibromo-2,2’-bipyridine: A precursor in the synthesis of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A related compound with carboxylic acid groups instead of aldehyde groups.
5,5’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups.
Uniqueness: The uniqueness of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde lies in its combination of a bipyridine core with aldehyde functionalities, which allows it to participate in a wide range of chemical reactions and form diverse complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C26H16N2O4 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
5-[6-[5-(3,5-diformylphenyl)pyridin-2-yl]pyridin-3-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C26H16N2O4/c29-13-17-5-18(14-30)8-23(7-17)21-1-3-25(27-11-21)26-4-2-22(12-28-26)24-9-19(15-31)6-20(10-24)16-32/h1-16H |
Clave InChI |
IMDPTSHPTCIIMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=CC(=CC(=C2)C=O)C=O)C3=NC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


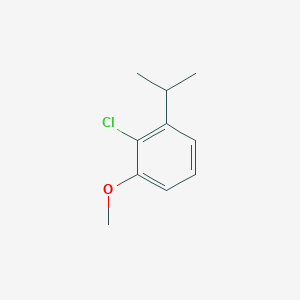
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
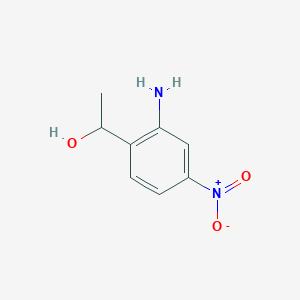
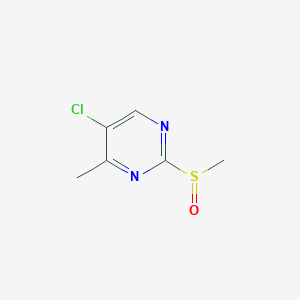
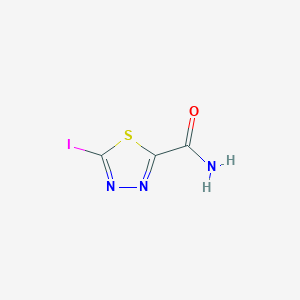
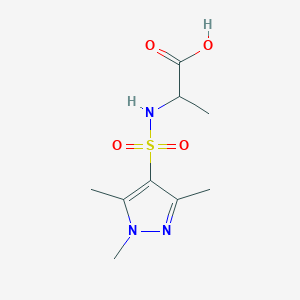
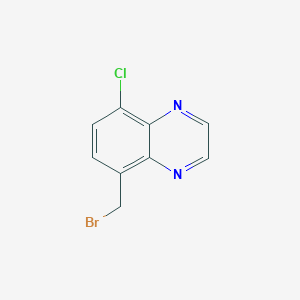

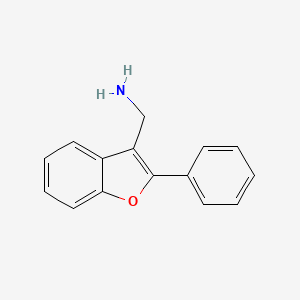
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
